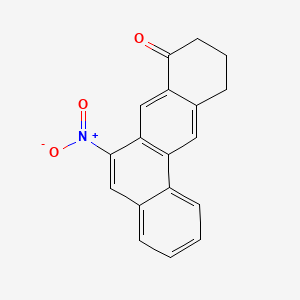

8-Keto-6-nitrotetrahydrobenz(a)anthracene

Description

CCRIS 8478 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No. |

272438-29-6 |

|---|---|

Molecular Formula |

C18H13NO3 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

6-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one |

InChI |

InChI=1S/C18H13NO3/c20-18-7-3-5-11-8-15-13-6-2-1-4-12(13)9-17(19(21)22)16(15)10-14(11)18/h1-2,4,6,8-10H,3,5,7H2 |

InChI Key |

UXXUKAUVZDUJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C=C2C(=O)C1)C(=CC4=CC=CC=C43)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCRIS 8478 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of CCRIS 8478 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:

Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions.

Continuous Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

CCRIS 8478 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: In this reaction, the compound gains electrons, which can lead to the formation of reduced species.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The reactions of CCRIS 8478 typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are often carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions may require an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: The products may include various oxides or oxygen-containing functional groups.

Reduction: The products may include reduced species with lower oxidation states.

Substitution: The products will have different functional groups compared to the original compound.

Scientific Research Applications

CCRIS 8478 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: CCRIS 8478 is investigated for its potential therapeutic applications, including its use as a drug candidate or as a tool for studying disease mechanisms.

Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of CCRIS 8478 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: CCRIS 8478 can bind to specific enzymes, altering their activity and affecting metabolic pathways.

Modulating Receptor Activity: The compound may interact with cellular receptors, influencing signal transduction pathways.

Altering Gene Expression: CCRIS 8478 may affect the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

CCRIS 8478 can be compared to other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures or functional groups include CCRIS 8479, CCRIS 8480, and CCRIS 8481.

Uniqueness: CCRIS 8478 stands out due to its specific reactivity and stability, which make it particularly useful in certain applications. Its unique properties may include higher selectivity for certain reactions or greater stability under specific conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.